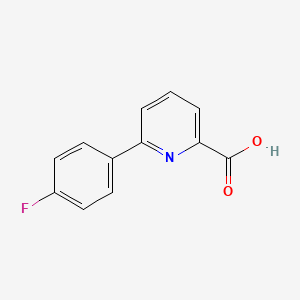

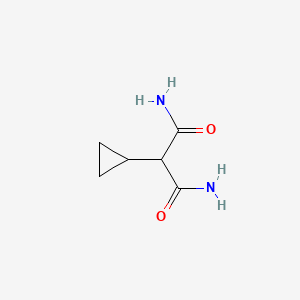

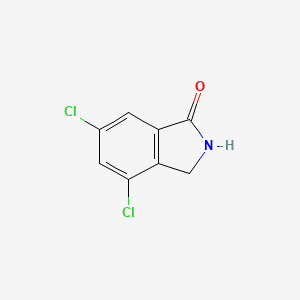

4,6-Dichloroisoindolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloroisoindolin-1-one is a heterocyclic compound with a fused isoindoline and benzene ring. It has a molecular weight of 200.02 .

Synthesis Analysis

While specific synthesis methods for 4,6-Dichloroisoindolin-1-one were not found, isoindolin-1-one derivatives have been synthesized from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is characterized by group tolerance, high efficiency, and yields .Molecular Structure Analysis

The molecular structure analysis of isoindolin-1-one derivatives has been conducted using various molecular modeling studies . These studies combined molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis

While specific chemical reactions involving 4,6-Dichloroisoindolin-1-one were not found, the study of chemical reactions has been a significant area of research. For example, the distortion/interaction model has been used to analyze activation barriers that determine reaction rates .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloroisoindolin-1-one include a molecular weight of 200.02 .Applications De Recherche Scientifique

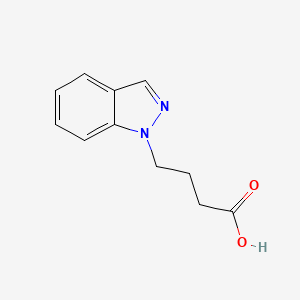

Photochromic Materials

Lastly, 4,6-Dichloroisoindolin-1-one finds application in the creation of photochromic materials. These materials change color upon exposure to light, which is useful in developing sunglasses that adjust to varying light conditions, smart windows that control the amount of light and heat passing through, and in security printing to prevent counterfeiting.

Each of these applications demonstrates the versatility and importance of 4,6-Dichloroisoindolin-1-one in scientific research and industrial applications. Its diverse reactivity patterns and the ability to form various derivatives make it a valuable compound across multiple fields of study and development .

Mécanisme D'action

Target of Action

The primary target of 4,6-Dichloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

4,6-Dichloroisoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction results in high binding affinity, which is crucial for the compound’s inhibitory action .

Biochemical Pathways

The inhibition of CDK7 by 4,6-Dichloroisoindolin-1-one affects the cell cycle regulation pathway . This disruption can lead to the halt of cell proliferation, which is a desirable effect in the treatment of cancer .

Pharmacokinetics

The compound has been shown to exhibithigh values of global softness and low values of global hardness and chemical potential . These properties suggest that the compound is a chemically reactive soft molecule, which could influence its bioavailability .

Result of Action

The inhibition of CDK7 by 4,6-Dichloroisoindolin-1-one leads to a disruption in cell cycle regulation, resulting in the halt of cell proliferation . This makes the compound a potential candidate for anti-cancer action .

Propriétés

IUPAC Name |

4,6-dichloro-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNMVGPIDSWXTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Cl)Cl)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611115 |

Source

|

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloroisoindolin-1-one | |

CAS RN |

74572-30-8 |

Source

|

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)